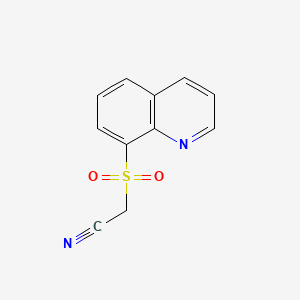

2-(Quinolin-8-ylsulfonyl)acetonitrile

Description

Structure

3D Structure

Properties

CAS No. |

60717-37-5 |

|---|---|

Molecular Formula |

C11H8N2O2S |

Molecular Weight |

232.26 g/mol |

IUPAC Name |

2-quinolin-8-ylsulfonylacetonitrile |

InChI |

InChI=1S/C11H8N2O2S/c12-6-8-16(14,15)10-5-1-3-9-4-2-7-13-11(9)10/h1-5,7H,8H2 |

InChI Key |

AGJAQUDZADJYHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)CC#N)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 2 Quinolin 8 Ylsulfonyl Acetonitrile

Established Synthetic Pathways for the Introduction of the Quinoline-8-ylsulfonyl Group

The primary and most direct method for introducing the quinoline-8-sulfonyl group is through the synthesis of its highly reactive precursor, quinoline-8-sulfonyl chloride. A common and established method for the preparation of quinoline-8-sulfonyl chloride involves the reaction of quinoline (B57606) with chlorosulfonic acid. orgsyn.org In a typical procedure, quinoline is treated with an excess of chlorosulfonic acid, which acts as both the sulfonating agent and the solvent. orgsyn.org The reaction proceeds until the starting quinoline is substantially consumed, resulting in a mixture of quinoline sulfonic acid and quinoline chlorosulfonate. orgsyn.org Subsequent treatment of this mixture with a chlorinating agent, such as thionyl chloride, often in the presence of a catalyst like dimethylformamide, yields the desired quinoline-8-sulfonyl chloride in high purity. orgsyn.org

An alternative approach involves the sulfonation of 8-hydroxyquinoline (B1678124). rsc.org Treatment of 8-hydroxyquinoline with chlorosulfonic acid can lead to the formation of 8-hydroxyquinoline-5-sulfonyl chloride, demonstrating the reactivity of the quinoline nucleus towards sulfonation. rsc.org While this specific example leads to substitution at the 5-position, modification of reaction conditions or starting materials could potentially be adapted to achieve 8-substitution.

The following table summarizes a common reaction for the synthesis of a key precursor to the quinoline-8-ylsulfonyl group:

| Starting Material | Reagent(s) | Product | Notes |

| Quinoline | 1. Chlorosulfonic acid2. Thionyl chloride | Quinoline-8-sulfonyl chloride | This is a widely used method for producing the sulfonyl chloride in good purity. orgsyn.org |

| 8-Hydroxyquinoline | Chlorosulfonic acid | 8-Hydroxyquinoline-5-sulfonyl chloride | Demonstrates the sulfonation of the quinoline ring system. rsc.org |

Methodologies for the Formation of the Sulfonylacetonitrile Moiety

The formation of the sulfonylacetonitrile moiety typically involves the reaction of a sulfonyl chloride with a source of the cyanomethyl anion (-CH2CN). This nucleophilic substitution reaction is a standard method for creating carbon-sulfur bonds. The cyanomethyl anion can be generated in situ from acetonitrile (B52724) by treatment with a strong base.

Common bases used for the deprotonation of acetonitrile include sodium hydride (NaH), sodium amide (NaNH2), or lithium diisopropylamide (LDA). The choice of base and solvent is crucial to the success of the reaction, with anhydrous conditions being essential to prevent the hydrolysis of the sulfonyl chloride and the quenching of the anion.

A general representation of this transformation is as follows:

R-SO2Cl + -CH2CN → R-SO2CH2CN + Cl-

Convergent and Linear Synthesis Strategies for 2-(Quinolin-8-ylsulfonyl)acetonitrile

The synthesis of this compound can be approached through both linear and convergent strategies.

Linear Synthesis:

A linear synthesis strategy involves the sequential modification of a starting material to build the target molecule step-by-step. acs.org In the context of this compound, a plausible linear synthesis would be:

Step 1: Synthesis of Quinoline-8-sulfonyl chloride: Starting from quinoline, the sulfonyl chloride is prepared as described in section 2.1. orgsyn.org

Step 2: Formation of the Sulfonylacetonitrile: The prepared quinoline-8-sulfonyl chloride is then reacted with the anion of acetonitrile to yield the final product, this compound.

Convergent Synthesis:

A potential convergent synthesis of this compound could involve:

Fragment A Synthesis: Preparation of a suitable quinoline precursor, for example, 8-mercaptoquinoline (B1208045) or a derivative.

Fragment B Synthesis: Independent synthesis of a reagent containing the sulfonylacetonitrile moiety, such as chloro(sulfonyl)acetonitrile (ClSO2CH2CN).

Coupling: The two fragments would then be coupled to form the target molecule.

While conceptually attractive, the synthesis of the required fragments for a convergent approach might be more complex than the linear route.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential construction of the molecule from a single starting material. acs.org | Straightforward planning and execution. | Overall yield can be low for multi-step syntheses. organic-chemistry.org |

| Convergent | Independent synthesis of molecular fragments followed by their coupling. organic-chemistry.org | Higher overall efficiency and yield for complex molecules. organic-chemistry.org | May require more complex starting materials and synthetic routes for the individual fragments. |

Optimization and Green Chemistry Considerations in the Synthesis of this compound

Optimizing the synthesis of this compound involves maximizing the yield and purity of the product while minimizing waste and the use of hazardous materials. Green chemistry principles can be applied to the synthesis of the quinoline precursor and the subsequent steps.

For the synthesis of the quinoline ring itself, several modern, more environmentally benign methods have been developed, moving away from classical, often harsh, conditions like the Skraup or Doebner-von Miller reactions. organic-chemistry.orgresearchgate.net These include:

Catalytic Methods: The use of transition metal catalysts (e.g., copper, cobalt, nickel) can enable the synthesis of quinolines under milder conditions with higher atom economy. acs.org

Solvent-Free Reactions: Performing reactions without a solvent or in greener solvents like water or ionic liquids can significantly reduce the environmental impact. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields, often under solvent-free conditions. acs.org

In the context of preparing quinoline-8-sulfonyl chloride, optimization could focus on reducing the excess of chlorosulfonic acid used and developing efficient work-up procedures to minimize waste. The use of solid-supported reagents or catalysts could also facilitate purification.

For the formation of the sulfonylacetonitrile, exploring alternative, less hazardous bases and solvents would be a key area for green optimization.

Synthesis of Related Analogs and Derivatives for Mechanistic Exploration

The synthesis of analogs and derivatives of this compound is crucial for exploring its structure-activity relationships and understanding its mechanism of action in various biological or material applications. The versatile chemistry of the quinoline ring and the sulfonyl group allows for a wide range of modifications.

Modifications to the Quinoline Ring:

Substitution: Introducing various substituents (e.g., alkyl, halogen, methoxy) at different positions on the quinoline ring can be achieved by starting with appropriately substituted anilines in classical quinoline syntheses or through modern cross-coupling reactions. nih.gov

Ring Fusion: The synthesis of extended aromatic systems by fusing other rings to the quinoline core, such as in quinolino[7,8-h]quinoline, has been explored. nih.gov

Modifications to the Sulfonylacetonitrile Moiety:

Sulfonamides: A common and readily accessible class of analogs are the sulfonamides, which can be prepared by reacting quinoline-8-sulfonyl chloride with a variety of primary and secondary amines. rsc.org

Alternative α-Substituents: The hydrogen atoms of the methylene (B1212753) group in the sulfonylacetonitrile moiety can be replaced with other functional groups to probe the importance of this position.

The following table provides examples of related quinoline-sulfonyl derivatives that could be synthesized for mechanistic studies:

| Derivative Class | General Structure | Synthetic Precursors |

| Quinoline-8-sulfonamides | Quinoline-8-SO2NR1R2 | Quinoline-8-sulfonyl chloride and an amine (HNR1R2) rsc.org |

| Substituted Quinolines | (Substituted)-Quinoline-8-SO2CH2CN | Substituted quinoline and chlorosulfonic acid |

| Other Sulfonyl Derivatives | Quinoline-8-SO2-R | Quinoline-8-sulfonyl chloride and a suitable nucleophile (R-) |

Reactivity and Reaction Mechanisms of 2 Quinolin 8 Ylsulfonyl Acetonitrile

Electrophilic and Nucleophilic Reactivity Profiles of the Acetonitrile (B52724) Moiety

The acetonitrile portion of the molecule, specifically the methylene (B1212753) group (—CH₂—) flanked by the electron-withdrawing sulfonyl and cyano groups, is the primary center of nucleophilic reactivity. The protons on this α-carbon are significantly acidic due to the stabilizing effect of both adjacent functional groups on the resulting carbanion. This allows for easy deprotonation by a variety of bases to form a resonance-stabilized carbanion, which can then act as a potent nucleophile in various carbon-carbon bond-forming reactions.

The reactivity of this methylene group is a classic example of an active methylene compound. The pKa of the α-protons is lowered considerably, facilitating reactions such as alkylations, acylations, and condensations with aldehydes and ketones (Knoevenagel condensation). The resulting carbanion is a soft nucleophile, favoring reactions with soft electrophiles.

Conversely, the carbon atom of the nitrile group (—C≡N) exhibits electrophilic character. It can be attacked by strong nucleophiles, leading to the formation of imines or, upon subsequent hydrolysis, ketones or carboxylic acids. The electrophilicity of the nitrile carbon is further enhanced by the adjacent sulfonyl group.

Role of the Sulfonyl Group in Modulating Reactivity and Electronic Properties

The sulfonyl group (—SO₂—) plays a pivotal role in the reactivity of 2-(quinolin-8-ylsulfonyl)acetonitrile. Its strong electron-withdrawing nature, through both inductive and resonance effects, is the primary reason for the enhanced acidity of the α-methylene protons. This activating effect is crucial for the nucleophilic potential of the molecule.

Furthermore, the sulfonyl group itself can participate in reactions. It can act as a leaving group in certain nucleophilic substitution reactions, particularly when the reaction is driven by the formation of a stable product. The sulfur atom in the sulfonyl group is in its highest oxidation state (+6), making it generally resistant to oxidation but susceptible to reduction under harsh conditions.

The electronic influence of the sulfonyl group extends to the quinoline (B57606) ring, where it acts as a deactivating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the 5- and 7-positions of the quinoline ring.

Quinoline Moiety's Influence on Overall Compound Reactivity and Coordination Behavior

The quinoline ring itself can undergo electrophilic aromatic substitution, although it is deactivated by the electron-withdrawing sulfonyl group. Reactions such as nitration and halogenation would be expected to occur on the benzene (B151609) ring portion of the quinoline system. The pyridine (B92270) ring of the quinoline is generally less reactive towards electrophiles.

Mechanistic Pathways of Functional Group Transformations Involving this compound

A variety of functional group transformations can be envisioned for this compound, primarily centered around the versatile cyano and active methylene groups.

Hydrolysis of the Nitrile: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(quinolin-8-ylsulfonyl)acetic acid) or an amide (2-(quinolin-8-ylsulfonyl)acetamide), respectively.

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine (2-(quinolin-8-ylsulfonyl)ethan-1-amine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reactions of the Active Methylene Group: As mentioned, the active methylene group can be readily alkylated, acylated, or undergo condensation reactions. For instance, reaction with an alkyl halide in the presence of a base would yield an α-substituted derivative.

Decarboxylation: If the nitrile group is first hydrolyzed to a carboxylic acid, the resulting β-sulfonyl carboxylic acid can undergo decarboxylation upon heating, providing a route to methylsulfonylquinoline.

Metal-Mediated Transformations and Catalytic Applications as a Ligand or Substrate

The structure of this compound makes it an intriguing candidate for metal-mediated transformations and as a ligand in catalysis. The 8-substituted quinoline framework is a well-known chelating motif. The nitrogen atom of the quinoline and potentially one of the oxygen atoms of the sulfonyl group or even the deprotonated α-carbon could coordinate to a metal center.

This coordination ability can be exploited in several ways:

Asymmetric Catalysis: Chiral metal complexes incorporating this compound or its derivatives as ligands could be employed in asymmetric catalysis, where the chiral environment around the metal center induces enantioselectivity in a reaction.

Directing Group in C-H Activation: The quinoline-8-sulfonyl group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise unreactive C-H bonds.

Substrate in Cross-Coupling Reactions: The quinoline ring can be a substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for further elaboration of the molecular scaffold.

Below is a table summarizing the potential reactivity of this compound:

| Moiety | Type of Reactivity | Potential Reactions |

| Acetonitrile (α-Carbon) | Nucleophilic | Alkylation, Acylation, Knoevenagel Condensation |

| Acetonitrile (Nitrile Carbon) | Electrophilic | Nucleophilic addition (e.g., Grignard reagents), Hydrolysis, Reduction |

| Sulfonyl Group | Electron-withdrawing, Leaving Group | Activation of α-protons, Nucleophilic substitution (as leaving group) |

| Quinoline Ring | Basic, Aromatic | Coordination to metals, Electrophilic Aromatic Substitution |

Advanced Spectroscopic and Mechanistic Characterization Techniques for 2 Quinolin 8 Ylsulfonyl Acetonitrile

Elucidation of Molecular Structure through X-ray Crystallography and Advanced NMR Techniques

The precise three-dimensional arrangement of atoms and the connectivity within a molecule are critical parameters determined through sophisticated analytical methods.

Advanced NMR Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 2-(Quinolin-8-ylsulfonyl)acetonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for complete structural assignment.

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the protons on the quinoline (B57606) ring and the methylene (B1212753) protons of the acetonitrile (B52724) group. The chemical shifts of the quinoline protons would be influenced by the electron-withdrawing nature of the sulfonyl group. The methylene protons adjacent to the sulfonyl group would likely appear as a singlet in the downfield region.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all carbon atoms in the molecule. The carbon of the nitrile group would have a characteristic chemical shift in the 115-120 ppm range. The carbons of the quinoline ring would show a range of chemical shifts, with those closest to the nitrogen atom and the sulfonyl group being the most deshielded.

2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) would establish proton-proton coupling networks within the quinoline ring. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range couplings between protons and carbons, which is crucial for confirming the connectivity between the quinoline ring, the sulfonyl group, and the acetonitrile moiety.

It is important to note that chemical shifts can be dependent on the solvent, concentration, and temperature used for the analysis. csustan.eduwashington.edu

Interactive Data Table: Predicted NMR Chemical Shifts Please note that the following are predicted values and may vary based on experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline Protons | 7.5 - 9.0 | 120 - 150 |

| -CH₂- | 4.0 - 4.5 | 50 - 60 |

| -C≡N | - | 115 - 120 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing the vibrational modes of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The nitrile (C≡N) stretching vibration is expected to appear as a sharp, medium-intensity band in the region of 2240-2260 cm⁻¹. nist.govnih.gov The sulfonyl group (SO₂) would exhibit two characteristic stretching vibrations: an asymmetric stretch typically in the 1300-1350 cm⁻¹ range and a symmetric stretch between 1120-1160 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline ring would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the ring would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be valuable. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric stretching vibration of the sulfonyl group is also often strong in Raman. Aromatic ring vibrations generally give rise to prominent Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Nitrile (-C≡N) | Stretch | 2240 - 2260 | Medium (IR), Strong (Raman) |

| Sulfonyl (-SO₂-) | Asymmetric Stretch | 1300 - 1350 | Strong (IR) |

| Sulfonyl (-SO₂-) | Symmetric Stretch | 1120 - 1160 | Strong (IR), Strong (Raman) |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 | Medium-Strong |

The study of acetonitrile and its isotopologues has shown that the nitrile vibrational mode is sensitive to its environment, which could be a useful property for studying intermolecular interactions of this compound. nih.govresearchgate.net

Mass Spectrometry Approaches for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be used to accurately determine the monoisotopic mass of this compound. This allows for the unambiguous confirmation of its molecular formula, C₁₁H₈N₂O₂S.

Fragmentation Pathway Analysis: Electron ionization (EI) or electrospray ionization (ESI) techniques coupled with tandem mass spectrometry (MS/MS) would be employed to study the fragmentation patterns. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be the parent ion. Key fragmentation pathways would likely involve:

Loss of the acetonitrile group: Cleavage of the S-CH₂ bond could lead to a prominent fragment corresponding to the quinolin-8-sulfonyl cation.

Cleavage of the sulfonyl group: Fragmentation could occur with the loss of SO₂.

Fragmentation of the quinoline ring: The quinoline ring itself can undergo characteristic fragmentation, although this may require higher collision energies. nist.gov

Analysis of the fragmentation of related compounds like 2-(quinolin-8-yl)acetonitrile and 2-(quinolin-7-yl)acetonitrile (B3059317) can provide insights into the expected fragmentation behavior. uni.luuni.lu

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Adduct | Predicted m/z |

| [M+H]⁺ | Protonated Molecule | 249.0385 |

| [M+Na]⁺ | Sodium Adduct | 271.0204 |

| [M-CH₂CN]⁺ | Loss of Acetonitrile | 208.0017 |

| [M-SO₂]⁺ | Loss of Sulfur Dioxide | 184.0637 |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Understanding Electronic Transitions and Photophysical Behavior

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., acetonitrile, methanol) would be expected to show absorption bands characteristic of the quinoline chromophore. Quinoline itself exhibits multiple absorption bands corresponding to π→π* transitions. nist.gov The presence of the sulfonylacetonitrile substituent at the 8-position would likely cause a shift in the position and intensity of these bands (a chromophoric effect).

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence. The emission spectrum, quantum yield, and fluorescence lifetime would be key parameters to characterize its photophysical behavior. The nature of the solvent can significantly influence the fluorescence properties. The study of related zinc complexes of quinoline derivatives has shown interesting photoluminescence properties. ijcce.ac.ir

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Investigations of Chiral Analogs

While this compound itself is not chiral, the introduction of a chiral center would render the molecule optically active. For such chiral analogs, chiroptical techniques are essential.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): If a chiral analog of this compound were synthesized (for example, by introducing a chiral substituent on the quinoline ring or the acetonitrile moiety), CD and ORD spectroscopy would be indispensable for its stereochemical characterization.

CD Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. A chiral analog would exhibit a characteristic CD spectrum with positive and/or negative Cotton effects, which can be used to determine its absolute configuration, often in conjunction with computational predictions.

ORD Spectroscopy: This method measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is related to the CD spectrum through the Kronig-Kramers relations and provides complementary information about the molecule's chirality.

The synthesis and characterization of chiral analogs would be a necessary prerequisite for these studies.

Computational and Theoretical Investigations of 2 Quinolin 8 Ylsulfonyl Acetonitrile

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for determining the three-dimensional structure and electronic properties of molecules like 2-(Quinolin-8-ylsulfonyl)acetonitrile. These methods solve approximations of the Schrödinger equation to find the lowest energy conformation (optimized geometry) and describe the distribution of electrons.

For analogous molecules, such as (5-chloro-quinolin-8-yloxy) acetic acid, DFT calculations using basis sets like B3LYP/6-31G* and B3LYP/6-311++G** have successfully determined stable conformers in the gas phase. scirp.org Such calculations provide precise data on bond lengths, bond angles, and dihedral angles. For this compound, a similar approach would reveal the spatial arrangement of the quinoline (B57606) ring relative to the sulfonylacetonitrile side chain.

The electronic structure is typically analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability. scirp.org Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution and intramolecular interactions, such as charge transfer and delocalization. scirp.org

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) This table presents hypothetical, yet plausible, geometric parameters for the optimized structure of this compound, based on typical values from DFT calculations on similar heterocyclic compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| S-O (sulfonyl) | ~1.45 Å | |

| S-C (sulfonyl) | ~1.78 Å | |

| C-C (acetonitrile) | ~1.47 Å | |

| C≡N (nitrile) | ~1.16 Å | |

| C-S (quinoline-S) | ~1.79 Å | |

| Bond Angles | ||

| O-S-O | ~120° | |

| C-S-C | ~105° | |

| S-C-C | ~112° | |

| C-C≡N | ~178° |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the movement of atoms and molecules over time, providing insights into conformational flexibility and non-covalent interactions. nih.govmdpi.com An MD simulation of this compound, likely performed in a solvent such as acetonitrile (B52724) to mimic experimental conditions, would reveal how the molecule behaves in a dynamic environment. sns.itresearchgate.netnih.gov

The primary goals of such a simulation would be:

Conformational Analysis: To explore the rotational freedom around the C8-S and S-C bonds, identifying the most stable and frequently occurring conformations of the sulfonylacetonitrile side chain.

Intermolecular Interactions: To characterize the interactions between the solute molecule and the surrounding solvent. This includes identifying hydrogen bonding opportunities (though limited for this molecule) and analyzing van der Waals and electrostatic interactions. Studies on ions and enzymes in acetonitrile have demonstrated the importance of the solvent in stabilizing specific charge distributions and conformations. researchgate.netnih.gov

MD simulations provide a bridge between the static picture from quantum calculations and the dynamic reality of molecules in solution or interacting with biological macromolecules. nih.gov

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are invaluable for predicting a molecule's reactivity. The electronic data derived from quantum chemical calculations is central to this analysis.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (red/yellow) would likely be found around the sulfonyl oxygens and the nitrile nitrogen, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would highlight areas prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO are key predictors. The HOMO region indicates where the molecule is most likely to donate electrons (act as a nucleophile), while the LUMO region shows where it is most likely to accept electrons (act as an electrophile). For related quinoline derivatives, the HOMO-LUMO gap has been used to infer chemical reactivity and stability. scirp.org

Reaction Pathway Modeling: Computational chemistry can model the entire pathway of a chemical reaction. For instance, in the synthesis of related quinoline derivatives, computational studies have been used to elucidate multi-step reaction mechanisms, determine transition state energies, and predict the most energetically favorable route. nih.gov This could be applied to predict the outcomes of reactions involving the nitrile or sulfonyl groups of this compound.

Ligand-Receptor Docking Studies: Mechanistic Insights into Molecular Recognition

Given that the quinoline scaffold is a common feature in pharmacologically active compounds, molecular docking is a critical computational technique to assess the potential of this compound as a ligand for a biological target, such as an enzyme or receptor. iosrjournals.orgresearchgate.net

The docking process involves computationally placing the ligand into the binding site of a protein whose 3D structure is known. nih.gov A scoring function then estimates the binding affinity, predicting how well the ligand fits. iosrjournals.orgresearchgate.net

A typical docking study on this compound would:

Identify key interactions between the ligand and amino acid residues in the binding pocket (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking with aromatic residues).

Calculate a docking score or binding energy (in kcal/mol), which provides a quantitative estimate of binding affinity. Lower values typically indicate stronger binding. iosrjournals.org

Compare its binding mode and score to known inhibitors or standard drugs to gauge its potential efficacy. iosrjournals.org

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target This table shows a representative output from a molecular docking simulation, based on studies of other quinoline-based inhibitors. iosrjournals.orgresearchgate.net

| Parameter | Result |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | |

| Hydrogen Bonds | Gln-85, Asp-144 |

| Pi-Pi Stacking | Phe-78 |

| Hydrophobic Interactions | Val-34, Leu-132, Ala-142 |

| Predicted Inhibition Constant (Ki) | ~550 nM |

Spectroscopic Property Predictions via Computational Approaches

Computational methods can accurately predict various spectroscopic properties, which serves both to validate the computational model against experimental data and to aid in the interpretation of experimental spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum. For similar compounds, TD-DFT calculations have shown good agreement with experimental spectra, often linking the main absorption bands to HOMO→LUMO transitions.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies corresponding to the stretching, bending, and torsional modes of the molecule. scirp.org By comparing the calculated wavenumbers with experimental IR and Raman spectra, a detailed assignment of the observed bands can be made. For example, characteristic vibrational frequencies for the C≡N, S=O, and quinoline ring C-H groups of this compound could be precisely assigned. scirp.orgmdpi.com

Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups (Illustrative) This table provides a hypothetical comparison of calculated and experimental vibrational frequencies, a common practice for validating computational models. scirp.org

| Functional Group | Vibrational Mode | Predicted Wavenumber (Scaled DFT) | Experimental Wavenumber (IR) |

| Nitrile (C≡N) | Stretching | ~2255 | ~2250 |

| Sulfonyl (S=O) | Asymmetric Stretch | ~1350 | ~1345 |

| Sulfonyl (S=O) | Symmetric Stretch | ~1170 | ~1165 |

| Aromatic Ring | C-H Stretch | ~3060 | ~3055 |

| Aromatic Ring | C=C Stretch | ~1600 | ~1598 |

Mechanistic Studies of 2 Quinolin 8 Ylsulfonyl Acetonitrile in Biochemical Systems

Investigations into Molecular Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

There is currently no published research detailing the specific molecular interactions between 2-(Quinolin-8-ylsulfonyl)acetonitrile and biological macromolecules such as proteins or nucleic acids.

Exploration of Enzyme Inhibition Mechanisms at the Molecular Level

No studies have been identified that explore the enzyme inhibition mechanisms of this compound at a molecular level.

Mechanistic Studies of Cellular Target Engagement and Pathway Modulation

Information regarding the cellular targets of this compound and its effects on cellular pathways is not available in the scientific literature.

Elucidation of Molecular Recognition Events and Binding Modes

There are no public reports or scientific articles that elucidate the molecular recognition events or binding modes of this compound with any biological target.

Design and Synthesis of Probes for Mechanistic Biochemical Research

The design and synthesis of chemical probes derived from this compound for the purpose of mechanistic biochemical research have not been reported.

Applications of 2 Quinolin 8 Ylsulfonyl Acetonitrile in Synthetic Methodology and Material Science Research

Utilization as a Building Block in Complex Molecule Synthesis

The structure of 2-(quinolin-8-ylsulfonyl)acetonitrile makes it a potentially valuable building block for the synthesis of more complex molecules. The quinoline (B57606) core is a common feature in many biologically active compounds and functional materials. mdpi.com The sulfonyl group can act as a leaving group or be used to activate the adjacent methylene (B1212753) group, while the nitrile group offers a variety of synthetic transformations.

The presence of the α-sulfonyl acetonitrile (B52724) moiety is particularly significant. The methylene protons are activated by both the sulfonyl and nitrile groups, making them acidic and amenable to deprotonation. This would allow the compound to act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations, acylations, and condensations. For instance, it could potentially be used in Knoevenagel-type condensations with aldehydes and ketones to generate α,β-unsaturated systems, which are themselves versatile intermediates.

Role as a Precursor for Novel Heterocyclic Systems and Functional Materials

The reactive nature of the α-sulfonyl acetonitrile group, coupled with the quinoline ring, provides a platform for the construction of novel heterocyclic systems. Cyclization reactions involving the nitrile and the activated methylene group could lead to the formation of new fused ring systems incorporating the quinoline scaffold. For example, reaction with bifunctional reagents could lead to the synthesis of unique pyridone or pyrimidine (B1678525) derivatives fused to the quinoline core.

In the realm of functional materials, the quinoline moiety is known for its photophysical properties. nih.gov The incorporation of the sulfonyl and acetonitrile groups could modulate these properties, potentially leading to new materials for applications in organic electronics or as components of advanced polymers. The synthesis of such materials would likely involve polymerization or co-polymerization reactions where this compound serves as a key monomer.

Application in Ligand Design for Catalysis and Coordination Chemistry

The quinoline ring, particularly with a substituent at the 8-position, is a well-established chelating agent in coordination chemistry. nih.gov The nitrogen atom of the quinoline ring and the oxygen atoms of the sulfonyl group in this compound could act as coordination sites for metal ions. This makes the compound a potential ligand for the development of new catalysts and coordination complexes.

The electronic properties of the quinoline ring can be tuned by the strongly electron-withdrawing sulfonyl group, which in turn would influence the properties of the resulting metal complexes. These complexes could find applications in various catalytic transformations, such as oxidation, reduction, and cross-coupling reactions. The specific geometry and electronic environment provided by the ligand would be crucial in determining the catalytic activity and selectivity. Research on related quinoline-based ligands has demonstrated their utility in forming complexes with a range of transition metals, including iron and copper. nih.govchemscene.com

Development of Fluorescent Probes and Chemical Sensors for Research Purposes

Quinoline derivatives are widely recognized for their fluorescent properties and have been extensively used in the development of fluorescent probes and chemical sensors. nih.govresearchgate.net The quinoline scaffold often exhibits fluorescence that can be modulated by the presence of analytes, such as metal ions or small molecules. The sulfonyl group at the 8-position, being strongly electron-withdrawing, would likely have a significant impact on the photophysical properties of the quinoline ring.

It is plausible that this compound could serve as a platform for the design of new fluorescent sensors. The coordination of metal ions to the quinoline nitrogen and sulfonyl oxygens could lead to changes in the fluorescence emission, such as quenching or enhancement, providing a mechanism for detection. The nitrile group could also be chemically modified to introduce specific recognition units for target analytes, further enhancing the selectivity of the sensor. The development of such probes is a vibrant area of research, with applications in environmental monitoring, biological imaging, and diagnostics. nih.govresearchgate.net

Contribution to Methodological Advancements in Organic Synthesis

The unique combination of functional groups in this compound could inspire new methodological advancements in organic synthesis. The reactivity of the α-sulfonyl acetonitrile moiety could be exploited in novel synthetic transformations. For example, its use as a "handle" for the introduction of the quinoline-8-sulfonyl group into other molecules could be explored.

Furthermore, the development of efficient and selective methods for the synthesis of this compound itself presents a synthetic challenge that could lead to new discoveries. While general methods for the synthesis of sulfonylquinolines exist, a specific and optimized route to this particular compound would be a valuable addition to the synthetic chemist's toolbox. mdpi.com The exploration of its reactivity could also uncover new reaction pathways and expand the scope of known transformations.

Future Directions and Emerging Research Avenues for 2 Quinolin 8 Ylsulfonyl Acetonitrile

Development of Novel Synthetic Routes and Derivatization Strategies

The development of efficient and versatile synthetic pathways is fundamental to exploring the potential of 2-(Quinolin-8-ylsulfonyl)acetonitrile. A primary route would likely involve the reaction of quinoline-8-sulfonyl chloride with a suitable acetonitrile (B52724) derivative. Quinoline-8-sulfonyl chloride can be prepared from quinoline (B57606) through a reaction with chlorosulfonic acid, followed by treatment with thionyl chloride. google.com Another established method involves the reaction of quinoline-8-sulphonic acid with phosphorus pentachloride. researchgate.net

Future research could focus on optimizing these syntheses for higher yields and purity. google.com Furthermore, palladium-catalyzed methods for preparing arylsulfonyl chlorides from arylboronic acids could be adapted, offering a milder and more functional-group-tolerant approach. nih.gov

Once synthesized, the this compound core offers several avenues for derivatization:

Modification of the Quinoline Ring: The quinoline nucleus can be functionalized through various electrophilic and nucleophilic substitution reactions to introduce a diverse range of substituents, potentially modulating the compound's electronic and steric properties.

Reactions at the Acetonitrile Moiety: The active methylene (B1212753) group of the acetonitrile component is a key site for chemical modification. It can undergo alkylation, acylation, and condensation reactions, allowing for the attachment of various functional groups and the construction of more complex molecular architectures.

Transformation of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a new set of derivatives with different physicochemical properties and potential biological activities.

These derivatization strategies would enable the creation of a library of related compounds for screening in various applications.

Advanced Mechanistic Studies of Unexplored Reactivity Patterns

The unique combination of the electron-withdrawing sulfonyl group and the quinoline ring system suggests that this compound may exhibit interesting and unexplored reactivity. Advanced mechanistic studies could provide valuable insights into its chemical behavior.

Key areas for investigation include:

Acidity of the α-Proton: The sulfonyl group significantly increases the acidity of the protons on the adjacent carbon atom of the acetonitrile moiety. Detailed pKa measurements and computational studies could quantify this effect and inform the design of reactions involving the deprotonation of this position.

Cyclization Reactions: The proximity of the acetonitrile group to the quinoline ring might facilitate intramolecular cyclization reactions under specific conditions, leading to the formation of novel heterocyclic systems.

Reactivity with Nucleophiles and Electrophiles: Systematic studies on the reactions of this compound with a panel of nucleophiles and electrophiles would map its reactivity profile and identify new synthetic transformations. For instance, the reaction of the related quinoline-8-sulfonyl chloride with hydrazine (B178648) and sodium azide (B81097) has been reported, suggesting the potential for the sulfonyl group to be a site of further reaction. researchgate.net

Understanding these fundamental reactivity patterns is crucial for harnessing the full synthetic potential of this compound.

Integration into Chemoinformatic and AI-Driven Compound Design

Chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery and materials science. tandfonline.comrsc.org Integrating this compound and its derivatives into these computational workflows could accelerate the discovery of new applications.

Future research in this area could involve:

Database Curation: Creating a database of synthesized and virtual derivatives of this compound, populated with calculated physicochemical properties, would be a valuable resource for in silico screening.

Predictive Modeling: Machine learning models could be trained to predict various properties of these compounds, such as their biological activity, toxicity, and material properties. nih.govisomorphiclabs.com For example, AI models are being developed to predict the adsorption of sulfonamide antibiotics by different materials. nih.gov

Generative AI for de Novo Design: Generative AI models could design novel derivatives of this compound with optimized properties for specific applications. springernature.com These models can explore vast chemical spaces to identify promising candidates for synthesis and testing. isomorphiclabs.com

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising compounds, saving time and resources.

Exploration of Structure-Mechanistic Relationships for Rational Design

A deep understanding of the relationship between the structure of this compound derivatives and their mechanism of action is essential for rational design. This involves correlating specific structural features with observed activities.

For instance, in the context of drug discovery, quinoline-8-sulfonamides have been investigated as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. mdpi.comnih.gov In silico studies of these compounds have highlighted the importance of the quinoline structure for interacting with the PKM2 protein. mdpi.com Similar studies on this compound derivatives could reveal key interactions with biological targets.

Key research activities would include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of a series of derivatives with their biological activity.

Molecular Docking and Dynamics Simulations: Using computational methods to predict the binding modes of these compounds with specific protein targets, providing insights into the molecular basis of their activity. rsc.orgmdpi.com

Bioisosteric Replacement: Systematically replacing functional groups with their bioisosteres to probe the importance of specific interactions and to fine-tune the properties of the compounds. The 1,2,3-triazole system, for example, is a known bioisostere for the amide group and has been incorporated into quinoline-8-sulfonamide (B86410) derivatives. mdpi.com

These studies would provide a framework for the rational design of new compounds with enhanced potency and selectivity.

Potential as a Research Tool in Chemical Biology and Material Science

The unique structural features of this compound suggest its potential as a versatile tool in both chemical biology and material science.

In Chemical Biology:

Enzyme Inhibitors: The sulfonamide moiety is a well-known pharmacophore present in numerous approved drugs. nih.gov Quinoline-based sulfonamides have been explored as inhibitors of various enzymes, including carbonic anhydrases and kinases. mdpi.comnih.govnih.gov The this compound scaffold could be a starting point for developing novel enzyme inhibitors for studying biological pathways or as potential therapeutic leads.

Fluorescent Probes: The quinoline ring is a known fluorophore. Derivatives of this compound could be designed as fluorescent probes for detecting specific analytes or for imaging biological processes.

Chemical Proteomics: The reactivity of the acetonitrile moiety could be exploited to develop chemical probes for identifying protein targets through activity-based protein profiling or other chemical proteomics approaches. researchgate.net

In Material Science:

Polymer Chemistry: Quinoline-containing polymers have been synthesized and investigated for their photochemical and optical properties. tandfonline.comtandfonline.com The this compound molecule could be incorporated into polymer backbones or used as a monomer to create novel materials with interesting electronic or photophysical properties.

Organic Light-Emitting Diodes (OLEDs): Metal complexes of quinoline derivatives are used in the fabrication of OLEDs. ijcce.ac.ir The coordination properties of the nitrogen atom in the quinoline ring and potentially the sulfonyl group could be used to form metal complexes with applications in optoelectronics.

Metal Ion Chelators: 8-Hydroxyquinoline (B1678124) is a well-known chelating agent. While the sulfonyl group modifies this property, the quinoline-8-sulfonyl framework might still exhibit interesting metal-binding properties, which could be exploited in sensor development or catalysis.

The exploration of these diverse applications will undoubtedly uncover new and exciting areas of research for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Quinolin-8-ylsulfonyl)acetonitrile, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves sulfonation of 8-hydroxyquinoline derivatives followed by nucleophilic substitution. For example, 8-hydroxyquinoline can react with a sulfonyl chloride derivative (e.g., chlorosulfonyl acetonitrile) under basic conditions (e.g., K₂CO₃) in anhydrous acetonitrile. Microwave-assisted synthesis may enhance reaction efficiency compared to conventional heating, as demonstrated in similar quinoline ester syntheses . Optimization requires monitoring reaction temperature (typically 60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 quinoline:sulfonyl reagent). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer : Use a combination of techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the quinoline ring protons (δ 7.5–9.0 ppm) and sulfonyl/acetonitrile groups (e.g., sulfonyl SO₂ at ~130–140 ppm in ¹³C NMR).

- X-ray Crystallography : Single-crystal analysis (e.g., SHELX software ) to resolve bond lengths and angles, particularly the sulfonyl-CN linkage. For example, mean C–C bond deviations <0.005 Å and R-factors <0.1 indicate high reliability .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with MS detection to confirm molecular ion peaks (e.g., [M+H]⁺) and quantify impurities .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert atmosphere (N₂/Ar) at room temperature in amber glass vials. Acetonitrile solutions should be kept anhydrous (use molecular sieves) to prevent hydrolysis of the sulfonyl group. Stability tests via periodic NMR or HPLC analysis (e.g., over 6 months) are advised to detect degradation products like quinoline-8-sulfonic acid .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for catalytic or ligand-design applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model:

- Electron-Withdrawing Effects : The sulfonyl group’s impact on the quinoline ring’s electron density, affecting coordination sites.

- Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity in metal-binding or nucleophilic substitution. Compare with experimental UV-Vis spectra (λmax ~300–350 nm for quinoline derivatives) .

- Solubility Parameters : COSMO-RS simulations to optimize solvent selection (e.g., acetonitrile vs. DMF) for reactions .

Q. What advanced spectroscopic techniques resolve contradictions in tautomeric or conformational equilibria of this compound?

- Methodological Answer :

- Variable-Temperature NMR : Monitor dynamic processes (e.g., sulfonyl group rotation) by acquiring spectra from 25°C to −60°C.

- Solid-State IR/Raman : Detect hydrogen-bonding interactions between the sulfonyl oxygen and acetonitrile’s nitrile group.

- Time-Resolved Fluorescence : Study excited-state behavior if the quinoline moiety exhibits luminescence .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for antimicrobial or chelating applications?

- Methodological Answer :

- Functional Group Substitution : Replace the acetonitrile group with carboxylate or amine derivatives to enhance metal-binding capacity (e.g., Fe³⁺, Cu²⁺), as seen in 8-hydroxyquinoline complexes .

- Bioassay Design : Test derivatives against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays). Correlate activity with LogP values (lipophilicity) calculated via HPLC retention times .

- Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina, focusing on sulfonyl-CN interactions with active-site residues .

Q. What experimental and computational strategies address discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices, particularly for non-merohedral twinning .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) contributing to packing ambiguities.

- Synchrotron Radiation : High-resolution data collection (λ = 0.7–1.0 Å) at cryogenic temperatures (100 K) reduces thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.